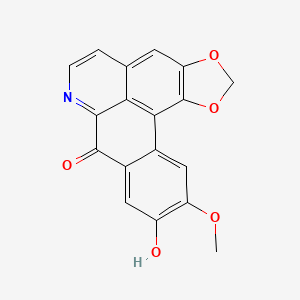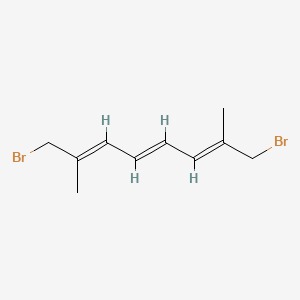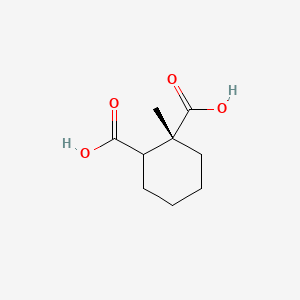
1-(1-((2-(2-Fluorobenzoyl)cyclopropyl)methyl)-4-piperidino)-2-benzimidazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-((2-(2-Fluorobenzoyl)cyclopropyl)methyl)-4-piperidino)-2-benzimidazolinone is a complex organic compound that features a unique combination of functional groups, including a benzimidazolinone core, a piperidine ring, and a fluorobenzoyl-substituted cyclopropyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((2-(2-Fluorobenzoyl)cyclopropyl)methyl)-4-piperidino)-2-benzimidazolinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzimidazolinone core: This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the piperidine ring: The benzimidazolinone intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution reactions.
Attachment of the cyclopropyl group: The cyclopropyl group is introduced via cyclopropanation reactions, which can be catalyzed by transition metals such as palladium or rhodium.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.
化学反応の分析
Types of Reactions
1-(1-((2-(2-Fluorobenzoyl)cyclopropyl)methyl)-4-piperidino)-2-benzimidazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazolinone derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of specific substituents.
科学的研究の応用
1-(1-((2-(2-Fluorobenzoyl)cyclopropyl)methyl)-4-piperidino)-2-benzimidazolinone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Industry: It is explored for its potential use in industrial applications, including as a catalyst or as a component in specialty chemicals.
作用機序
The mechanism of action of 1-(1-((2-(2-Fluorobenzoyl)cyclopropyl)methyl)-4-piperidino)-2-benzimidazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.
類似化合物との比較
Similar Compounds
1-(1-((2-Benzoyl)cyclopropyl)methyl)-4-piperidino)-2-benzimidazolinone: Similar structure but lacks the fluorine atom, which may affect its reactivity and biological activity.
1-(1-((2-(2-Chlorobenzoyl)cyclopropyl)methyl)-4-piperidino)-2-benzimidazolinone:
1-(1-((2-(2-Methylbenzoyl)cyclopropyl)methyl)-4-piperidino)-2-benzimidazolinone: The presence of a methyl group instead of fluorine can result in different steric and electronic effects.
Uniqueness
The presence of the fluorobenzoyl group in 1-(1-((2-(2-Fluorobenzoyl)cyclopropyl)methyl)-4-piperidino)-2-benzimidazolinone imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various fields.
特性
CAS番号 |
69353-34-0 |
|---|---|
分子式 |
C23H24FN3O2 |
分子量 |
393.5 g/mol |
IUPAC名 |
3-[1-[[2-(2-fluorobenzoyl)cyclopropyl]methyl]piperidin-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C23H24FN3O2/c24-19-6-2-1-5-17(19)22(28)18-13-15(18)14-26-11-9-16(10-12-26)27-21-8-4-3-7-20(21)25-23(27)29/h1-8,15-16,18H,9-14H2,(H,25,29) |
InChIキー |
GOBZPUMZSQDHGB-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CC4CC4C(=O)C5=CC=CC=C5F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


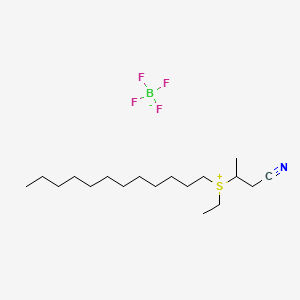
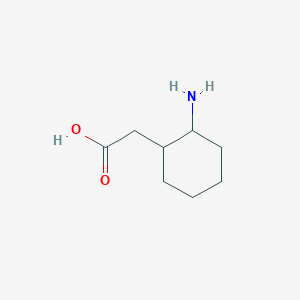
![(4R)-5-[[1-[[(3R,9R,15R)-15-(3-aminopropyl)-9-benzyl-12-butan-2-yl-3-(carboxymethyl)-6-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,16-hexazacyclodocos-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[4-methyl-2-[[2-(3-methylpentan-2-yl)-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]-5-oxopentanoic acid](/img/structure/B13410158.png)


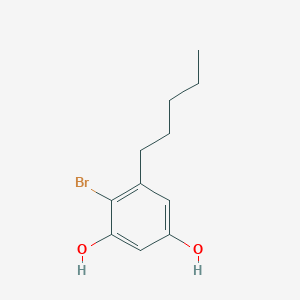
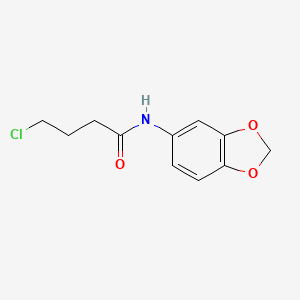
![4-[2,2,2-Trifluoro-1-[4-(phenylmethoxy)phenyl]-1-(trifluoromethyl)ethyl]-phenol](/img/structure/B13410176.png)
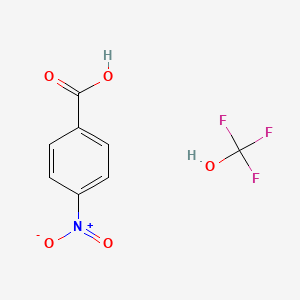
![(6R,7R)-3-(acetyloxymethyl)-7-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13410182.png)
